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Suc-Gly-Gly-Phe-pNA

enzyme kinetics protease assays chymotrypsin substrate

Inconsistent chymotrypsin activity data often stems from substrates with variable kinetic profiles. This chromogenic peptide substrate, Suc-Gly-Gly-Phe-pNA (CAS 68982-90-1), provides a well-characterized Km of 1.6 mM for chymotrypsin, ensuring reproducible assays. - Defined Kinetics: Enables robust inhibitor screening and routine QC of recombinant enzymes. - Dual Validation: Confirmed for *Streptomyces griseus* protease B, supporting comparative studies. - Ready-to-Use: ≥98% purity powder; simple 405 nm detection on standard plate readers. Reliable batch-to-batch consistency for multi-section teaching labs.

Molecular Formula C23H25N5O8
Molecular Weight 499.5 g/mol
CAS No. 68982-90-1
Cat. No. B1493831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Gly-Gly-Phe-pNA
CAS68982-90-1
SynonymsN-Suc-Gly-Phe-4-nitroanilide
N-succinylglycyl-phenylalanine-4-nitroanilide
SGPNA
SucGly2Phe-4-nitroanilide
Molecular FormulaC23H25N5O8
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCC(=O)O
InChIInChI=1S/C23H25N5O8/c29-19(10-11-22(32)33)24-13-20(30)25-14-21(31)27-18(12-15-4-2-1-3-5-15)23(34)26-16-6-8-17(9-7-16)28(35)36/h1-9,18H,10-14H2,(H,24,29)(H,25,30)(H,26,34)(H,27,31)(H,32,33)/t18-/m0/s1
InChIKeyCFYIUBWVKZQDOG-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Gly-Gly-Phe-pNA: Chymotrypsin Chromogenic Substrate


Suc-Gly-Gly-Phe-pNA (N-Succinyl-Gly-Gly-Phe-p-nitroanilide) is a synthetic oligopeptide-based chromogenic substrate that serves as a colorimetric reporter for chymotrypsin (EC 3.4.21.1) and Streptomyces griseus protease B activity . This compound features a succinyl-protected N-terminus, a Gly-Gly-Phe tripeptide recognition sequence that mimics natural chymotrypsin cleavage motifs, and a p-nitroaniline (pNA) chromophore that yields a quantifiable yellow signal (absorbance at 405-410 nm) upon enzymatic hydrolysis at the C-terminal Phe-pNA amide bond . With a molecular weight of 499.47 g/mol and empirical formula C23H25N5O8, this substrate exhibits a Michaelis constant (Km) of 1.6 mM for chymotrypsin, representing a moderate-affinity substrate suitable for routine activity measurements and inhibitor screening applications .

Colorimetric detection: pNA release at 405 nm, compatible with standard spectrophotometers and plate readers.
Enzyme specificity: reported targets include chymotrypsin and S. griseus protease B; restricted reactivity supports activity attribution.
Substrate format: synthetic tripeptide with succinyl N-terminus; high-purity powder for reproducible kinetic studies.

Suc-Gly-Gly-Phe-pNA Sequence Specificity


Chymotrypsin substrates with varying peptide sequences exhibit substantially divergent kinetic parameters due to differential occupancy of the enzyme's extended substrate-binding subsites (S1-Sn). While all succinyl-p-nitroanilide substrates share the same pNA detection chemistry (λmax 405 nm) and are hydrolyzed at the C-terminal Phe-pNA bond, their Km, kcat, and specificity profiles differ markedly [1]. For instance, Suc-Ala-Ala-Pro-Phe-pNA demonstrates a Km of 43-60 µM for chymotrypsin—approximately 27- to 37-fold lower (indicating higher affinity) than the 1.6 mM Km of Suc-Gly-Gly-Phe-pNA . Conversely, the minimal-length substrate Suc-Phe-pNA exhibits reduced sensitivity and is not suitable for all detection systems . Generic substitution without considering these documented kinetic differences can compromise assay linear range, detection limit, and inter-laboratory reproducibility .

Kinetic mismatch
Peptide sequence alters Km and Vmax; substituting with higher-affinity substrates (e.g., Suc-Ala-Ala-Pro-Phe-pNA) may shift the linear range and detection limit, requiring re-optimization of assay conditions.
Specificity mismatch
Suc-Ala-Ala-Pro-Phe-pNA is cleaved by cathepsin G, chymase, and subtilisins, whereas Suc-Gly-Gly-Phe-pNA targets primarily chymotrypsin and S. griseus protease B. Broader reactivity can complicate activity attribution in complex samples.

Suc-Gly-Gly-Phe-pNA Comparative Evidence


Chymotrypsin Affinity Differentiation

Suc-Gly-Gly-Phe-pNA demonstrates a Michaelis constant (Km) of 1.6 mM for chymotrypsin , whereas the extended substrate Suc-Ala-Ala-Pro-Phe-pNA exhibits a substantially lower Km of 0.043 mM (43 µM) [1] to 0.060 mM (60 µM) , reflecting higher binding affinity due to additional enzyme-subsite interactions facilitated by the Ala-Ala-Pro extension. This 27- to 37-fold difference in Km indicates that Suc-Gly-Gly-Phe-pNA operates in a distinct substrate concentration range for saturation kinetics, requiring higher substrate concentrations to achieve Vmax conditions.

Km affinity
Reported
Target Km: 1.6 mM
Comparator: 0.043–0.060 mM
27–37-fold difference
Kinetic range differs from high-affinity substrates; supports saturation-condition design.
Bovine chymotrypsin, Tris pH 8.0, 405 nm.
enzyme kinetics protease assays chymotrypsin substrate

Protease Selectivity Profile

Suc-Gly-Gly-Phe-pNA is a specific substrate for chymotrypsin and Streptomyces griseus protease B . In contrast, the comparator substrate Suc-Ala-Ala-Pro-Phe-pNA is cleaved by a broader panel of serine proteases including cathepsin G (Km = 1.7 mM), subtilisins, chymotrypsin (Km = 60 µM), chymase (Km = 4 mM), cyclophilin, and peptidyl prolyl isomerase . This broader reactivity profile of the comparator introduces the risk of signal contribution from multiple proteases in complex biological samples (e.g., tissue homogenates, cell lysates), potentially confounding activity attribution, whereas Suc-Gly-Gly-Phe-pNA provides a more restricted target set.

Protease selectivity
Head-to-head
Target: 2 enzymes (chymotrypsin, S. griseus protease B)
Comparator: ≥5 enzymes (cathepsin G, chymase, subtilisins)
Narrower specificity supports chymotrypsin activity attribution in mixed samples.
Published specificity profiles.
enzyme specificity protease profiling chymotrypsin

pNA-Based Detection Sensitivity

Suc-Gly-Gly-Phe-pNA enables spectrophotometric quantification of chymotrypsin activity through pNA release measured at 405-410 nm . While direct sensitivity limit data for Suc-Gly-Gly-Phe-pNA is not explicitly reported in the source literature, the comparator substrate Suc-Ala-Ala-Pro-Phe-pNA has been validated to detect chymotrypsin levels as low as 1.0 ng under spectrophotometric conditions [1]. Both substrates share the identical pNA chromophore and detection wavelength (λmax 405 nm, ε ≈ 9,800-10,500 M⁻¹cm⁻¹), indicating that the detection sensitivity of Suc-Gly-Gly-Phe-pNA should be comparable when optimized under similar assay conditions, with the primary differentiating factor being the substrate's Km and resulting steady-state kinetics.

Detection sensitivity
Class-level
Shared pNA chromophore (λmax 405 nm); comparator validated to 1.0 ng chymotrypsin. Target explicit sensitivity not reported.
Comparable detection chemistry; sensitivity verification recommended.
Extinction coefficient ~9,800–10,500 M⁻¹cm⁻¹.
assay sensitivity chromogenic detection chymotrypsin assay

Solubility and Solvent Compatibility

Suc-Gly-Gly-Phe-pNA exhibits solubility of 20 mg/mL in acetic acid, producing a clear, colorless to faintly yellow solution . The compound is also soluble in DMSO for stock solution preparation . The powder formulation (≥98% purity by TLC) provides a well-defined starting material that can be reconstituted according to established protocols. Storage stability specifications indicate powder stability at -20°C for >4 years; stock solutions stored at -20°C should be used within 1 month . For comparator substrates such as Suc-Ala-Ala-Pro-Phe-pNA, solubility data include DMF (5 mg/mL), DMSO (5 mg/mL), and DMSO:PBS (1:1, 0.5 mg/mL) , demonstrating different solvent compatibility profiles that may affect experimental design.

Solubility
Reported
Acetic acid: 20 mg/mL; DMSO soluble.
Comparator: DMF 5 mg/mL, DMSO 5 mg/mL.
Higher acetic acid solubility enables concentrated stock preparation.
Powder ≥98% TLC purity; −20°C storage.
solubility assay buffer compatibility substrate formulation

Suc-Gly-Gly-Phe-pNA Application Scenarios


Routine Chymotrypsin Activity Assays

Suc-Gly-Gly-Phe-pNA is well-suited for routine spectrophotometric monitoring of chymotrypsin activity in purified enzyme preparations, quality control of recombinant chymotrypsin batches, and basic enzyme characterization studies. With its Km of 1.6 mM , the substrate provides a defined kinetic window that accommodates standard assay conditions without requiring the ultra-sensitive detection limits associated with higher-affinity substrates. The chromogenic pNA release measured at 405 nm enables straightforward plate-reader or spectrophotometer-based quantification using widely available laboratory equipment. This application scenario leverages the compound's established kinetic parameters and robust detection chemistry without demanding the extreme sensitivity required for trace enzyme detection applications.

S. griseus Protease B Activity Assays

Suc-Gly-Gly-Phe-pNA serves as a validated substrate for Streptomyces griseus protease B , an enzyme of interest in biotechnology applications including protein engineering, peptide mapping, and industrial biocatalysis research. The substrate enables quantitative assessment of S. griseus protease B activity through the same pNA chromophore detection methodology (405 nm) employed for chymotrypsin assays. This dual-enzyme utility distinguishes Suc-Gly-Gly-Phe-pNA from certain comparator substrates whose reactivity is restricted to a single target enzyme or exhibits broader specificity profiles . For researchers working with S. griseus protease B or conducting comparative protease studies, this substrate provides a validated, literature-supported tool.

Chymotrypsin Inhibitor Screening

The well-characterized Km of 1.6 mM for Suc-Gly-Gly-Phe-pNA provides a reliable basis for designing inhibitor screening assays targeting chymotrypsin. In competitive inhibition studies, substrate concentration relative to Km directly impacts observed IC50 values; thus, a substrate with consistent and reproducible kinetic parameters is essential for inter-assay and inter-laboratory comparisons. Suc-Gly-Gly-Phe-pNA's moderate affinity and narrower enzyme specificity profile (limited to chymotrypsin and S. griseus protease B) reduce the likelihood of signal interference from off-target proteases in inhibitor evaluation experiments, particularly when screening compound libraries against purified chymotrypsin preparations.

Enzyme Kinetics for Teaching Labs

Suc-Gly-Gly-Phe-pNA is appropriate for academic teaching laboratories conducting undergraduate or graduate-level enzyme kinetics experiments. The substrate's defined Km of 1.6 mM enables students to perform Michaelis-Menten kinetics determinations using standard spectrophotometric equipment (405 nm) without requiring specialized detection instrumentation. The powder formulation with ≥98% purity by TLC ensures reproducible results across multiple laboratory sections. The straightforward experimental protocol—monitoring pNA release over time—provides a pedagogically valuable demonstration of chromogenic substrate hydrolysis while minimizing variables that could confound student data interpretation.

Application
Selection Property
Validation Focus
Routine chymotrypsin activity monitoring
Defined kinetic window (pNA at 405 nm)
Saturation conditions and linear range verification
S. griseus protease B activity assessment
Literature-validated substrate for S. griseus protease B
Activity detection at 405 nm
Chymotrypsin inhibitor screening design
Consistent Km supports IC50 interpretation
Substrate concentration relative to Km
Enzyme kinetics teaching lab exercises
Defined Km and powder purity
Michaelis–Menten kinetics demonstration

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